Satavaptan - 185913-78-4

Satavaptan

Catalog Number: EVT-253906
CAS Number: 185913-78-4
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Satavaptan is a vasopressin V2 receptor antagonist that has been shown to improve hyponatremia in patients with cirrhosis, congestive heart failure, and syndrome of inappropriate antidiuresis. It has a role as a vasopressin receptor antagonist and an aquaretic. It is a member of morpholines, an aromatic ether, a member of benzamides, a secondary carboxamide, a monomethoxybenzene, a sulfonamide and an oxaspiro compound.
SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Classification

Satavaptan falls under the category of vasopressin receptor antagonists, specifically targeting the V2 subtype. This classification is critical as it distinguishes it from other vasopressin receptor antagonists that may have different effects on V1a receptors, which are involved in vascular smooth muscle contraction and blood pressure regulation .

Synthesis Analysis

The synthesis of Satavaptan involves a convergent synthetic route, which is designed to efficiently combine multiple synthetic fragments into the final product. Key steps include:

  1. Starting Materials: The synthesis begins with specific precursors that are carefully selected for their reactivity and ability to yield the desired product.
  2. Critical Steps: Important reactions include sulfonylation and cyclization processes that form the spirocyclic structure characteristic of Satavaptan.
  3. Salt Formation: After synthesizing the base compound, a salt formation step leads to the production of Satavaptan phosphate monohydrate, which is the form used in clinical applications.
  4. Batch Size: The manufacturing process is designed for scalability, with typical batch sizes specified to ensure consistency and quality control throughout production .
Molecular Structure Analysis

Satavaptan's molecular formula is C33H45N3O8SC_{33}H_{45}N_{3}O_{8}S, and it features a complex structure characterized by a spirocyclic oxindole core. The key structural features include:

  • Functional Groups: The presence of a sulfonamide group enhances its binding affinity for the V2 receptor.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological activity.
  • Polymorphism: It has been confirmed that only one polymorph (monohydrate A) exists for Satavaptan phosphate, which impacts its solubility and stability .
Chemical Reactions Analysis

Satavaptan undergoes several chemical reactions during its synthesis and application:

  1. Sulfonylation: This reaction introduces the sulfonamide group into the molecule, significantly affecting its pharmacological properties.
  2. Cyclization: Key cyclization reactions create the spirocyclic structure essential for receptor binding.
  3. Degradation Pathways: While not extensively studied, understanding potential degradation pathways is important for ensuring stability in pharmaceutical formulations .
Mechanism of Action

Satavaptan functions primarily as a selective antagonist of the vasopressin V2 receptor. Its mechanism involves:

  • Receptor Binding: By binding to the V2 receptor located in the renal collecting ducts, Satavaptan inhibits vasopressin's action, which normally promotes water reabsorption.
  • Aquaretic Effect: This inhibition leads to increased urine output (aquaretic effect) without significant changes in serum electrolytes. Clinical studies have shown dose-dependent increases in urine volume and decreases in urine osmolality following administration .
  • Clinical Implications: The ability to normalize serum sodium levels in patients with hyponatremia highlights its therapeutic potential .
Physical and Chemical Properties Analysis

The physical and chemical properties of Satavaptan include:

  • Appearance: It is typically a white or almost white powder.
  • Solubility: Satavaptan phosphate monohydrate is very slightly soluble in water, which influences its formulation and delivery methods.
  • LogP Value: The octanol-water partition coefficient (logP) is 1.82, indicating moderate lipophilicity which aids in oral bioavailability .
  • Stability: Not hygroscopic, contributing to its stability during storage and handling.
Applications

Satavaptan has several notable applications in clinical medicine:

  • Hyponatremia Treatment: Primarily indicated for treating hyponatremia associated with cirrhosis or heart failure, where traditional therapies may be inadequate.
  • Diuretic Properties: Its aquaretic properties make it useful for managing fluid overload conditions without significant electrolyte imbalances.
  • Research Tool: In addition to therapeutic uses, Satavaptan serves as a valuable research tool for studying vasopressin receptor functions and related pathophysiological conditions .
Pharmacological Mechanisms of Satavaptan

Vasopressin Receptor Antagonism: Targeting V2 Receptors

Satavaptan (developmental code SR121463) is a selective, non-peptide antagonist of arginine vasopressin (AVP) receptors, with primary activity directed at the V2 subtype. The V2 receptors are predominantly located in the renal collecting ducts, where they mediate water reabsorption via aquaporin-2 (AQP2) channel insertion. By competitively blocking AVP binding to V2 receptors, satavaptan inhibits adenylate cyclase activation and subsequent cAMP-dependent translocation of AQP2. This action reduces tubular water permeability, promoting aquaresis—the excretion of solute-free water—without significant electrolyte loss [1] [4].

Satavaptan's pharmacological specificity was demonstrated in radioligand binding assays, where it exhibited a 20-fold higher affinity for human V2 receptors (Ki = 1.3 nM) compared to V1a receptors (Ki = 27 nM). Minimal interaction occurs with V1b or oxytocin receptors, underscoring its selectivity [8] [10]. This precision differentiates it from non-selective vasopressin antagonists and underpins its therapeutic utility in water-retaining conditions like syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhotic ascites.

Table 1: Receptor Binding Affinity of Satavaptan

Receptor TypeKi (nM)Selectivity vs. V2
V21.3Reference
V1a2720-fold lower affinity
V1b>1,000Negligible
Oxytocin Receptor>1,000Negligible

Source: [8] [10]

Molecular Interactions: Binding Affinity and Selectivity Profiles

The molecular structure of satavaptan (C33H45N3O8S) enables deep penetration into the transmembrane helix bundle of the V2 receptor. Unlike endogenous AVP, which binds extracellularly, satavaptan occupies a hydrophobic pocket near transmembrane helices 3, 5, and 6. This positioning allosterically disrupts Gs-protein coupling and prevents conformational activation of the receptor [6] [8]. Key structural features include:

  • Morpholinoethoxy Group: Enhances V2 selectivity by forming hydrogen bonds with Gln185 in the receptor’s binding pocket.
  • Spiroindole Core: Stabilizes the antagonist-receptor complex through hydrophobic interactions with Phe307 and Ile130.
  • Sulfonamide Linker: Facilitates high-affinity binding via salt bridges with Arg181 [6].

This optimized binding profile results in an IC50 of 0.2 nM for human V2 receptors, significantly lower than other early-generation vaptans like lixivaptan (IC50 = 1.2 nM) [1] [9]. The drug’s oral bioavailability further allows consistent receptor engagement without requiring peptide backbone motifs typical of earlier antagonists.

Table 2: Key Chemical Interactions in Satavaptan-V2 Receptor Binding

Structural MotifTarget ResidueInteraction Type
Morpholinoethoxy groupGln185Hydrogen bonding
Spiroindole corePhe307Hydrophobic stabilization
Sulfonamide linkerArg181Salt bridge
N-tert-butyl benzamideIle130Van der Waals interactions

Source: [6] [8]

Mechanistic Differentiation from Other Vaptans

Satavaptan’s pharmacological profile distinguishes it from both dual antagonists (e.g., conivaptan) and selective V2 antagonists (e.g., tolvaptan, lixivaptan) through three key aspects:

  • Receptor Selectivity: Unlike conivaptan (V1a/V2 Ki ratio = 1:1.5), satavaptan shows >20-fold selectivity for V2 over V1a receptors. This minimizes vasoconstrictive effects mediated by V1a blockade [1] [9].
  • Metabolic Pathways: Satavaptan undergoes CYP3A4 metabolism similar to tolvaptan but lacks potent CYP3A4 inhibition. This reduces drug-drug interaction risks compared to conivaptan, a strong CYP3A4 inhibitor [1] [6].
  • Binding Kinetics: Satavaptan dissociates slower from V2 receptors (t½ >6 hours) than lixivaptan (t½ = 2 hours), enabling prolonged aquaresis. Clinical studies in cirrhosis confirm sustained urine output for 12–24 hours post-dose [2] [7].

These properties position satavaptan as a specialized agent for chronic hyponatremia management, particularly where V1a-mediated effects (e.g., platelet aggregation, vascular tone) are undesirable.

Table 3: Mechanistic Comparison of Satavaptan with Other Vaptans

ParameterSatavaptanTolvaptanLixivaptanConivaptan
Primary TargetV2V2V2V1a/V2
V2 Ki (nM)1.31.81.23.0
V1a Ki (nM)2744126.0
CYP3A4 InhibitionWeakModerateWeakStrong

Source: [1] [6] [8]

Role in Aquaresis: Impact on Free Water Clearance

The aquaresis induced by satavaptan is characterized by increased free water clearance (FWC) without significant natriuresis or kaliuresis. By blocking V2 receptors, satavaptan reduces cyclic AMP production in renal collecting ducts, leading to:

  • Decreased AQP2 Expression: A study in cirrhotic rats showed 60% downregulation of AQP2 channels, reducing water permeability [1].
  • Urine Osmolality Reduction: Clinical trials report urine osmolality dropping from 414 ± 148 mOsm/kg to 209 ± 55 mOsm/kg within 48 hours, approaching isotonic levels [1] [7].
  • Increased Solute-Free Excretion: FWC rises by 6.76 ± 7.61 mL/min (vs. baseline -0.36 ± 0.40 mL/min) at 300 mg doses, directly correlating with serum sodium correction [9].

In patients with SIADH, satavaptan (25 mg/day) increased serum sodium by 6.6 mmol/L within 5 days and maintained this for 12 months. Similarly, cirrhotic patients exhibited reduced ascites recurrence (ascites volume: 2.06 L/week vs. placebo 2.82 L/week) due to sustained aquaresis [1] [2] [7]. This effect is mechanistically distinct from diuretics, which increase sodium excretion and risk electrolyte disturbances.

Table 4: Clinically Documented Effects of Satavaptan on Water Homeostasis

ParameterBaselinePost-SatavaptanChangeStudy Population
Urine Osmolality414 ± 148 mOsm/kg209 ± 55 mOsm/kg-50%*SIADH [1]
Free Water Clearance-0.36 ± 0.40 mL/min6.76 ± 7.61 mL/min+7.12 mL/min*Cirrhosis [9]
Serum Sodium126 ± 2.9 mmol/L133 ± 4.9 mmol/L+7 mmol/L*Cirrhosis [7]
Ascites Volume2.82 ± 0.48 L/week2.06 ± 0.40 L/week-27%*Cirrhosis [2]

*Statistically significant (P < 0.05)

Properties

CAS Number

185913-78-4

Product Name

Satavaptan

IUPAC Name

N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide

Molecular Formula

C33H45N3O8S

Molecular Weight

643.8 g/mol

InChI

InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)

InChI Key

QKXJWFOKVQWEDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC

Synonyms

1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.